molecular formula C20H16N4O2 B2379572 N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1796971-09-9

N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2379572
CAS No.: 1796971-09-9
M. Wt: 344.374
InChI Key: IWEOUIYFWOGMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide is a benzoimidazole-based compound characterized by a pyridinyloxy-substituted benzyl group attached to the carboxamide moiety. The benzoimidazole core is a privileged scaffold in medicinal chemistry due to its structural rigidity, hydrogen-bonding capacity, and ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The pyridin-2-yloxy group introduces a heteroaromatic element that may enhance solubility, bioavailability, or target binding affinity compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(15-7-8-17-18(11-15)24-13-23-17)22-12-14-4-3-5-16(10-14)26-19-6-1-2-9-21-19/h1-11,13H,12H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEOUIYFWOGMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridin-2-yloxybenzyl Intermediate: This step involves the reaction of 2-chloropyridine with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate to form the pyridin-2-yloxybenzyl intermediate.

    Synthesis of the Benzo[d]imidazole Core: The benzo[d]imidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the pyridin-2-yloxybenzyl intermediate with the benzo[d]imidazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoimidazole moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C18H15N3O2C_{18}H_{15}N_{3}O_{2}. Its structural composition includes a benzimidazole core, which is known for its biological activity, particularly in medicinal chemistry. The presence of the pyridin-2-yloxy and benzyl groups may enhance its interaction with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit substantial antimicrobial properties. The compound N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of several benzimidazole derivatives, including those similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined for different microbial strains:

CompoundBacterial StrainMIC (µM)
N1Staphylococcus aureus1.27
N8Escherichia coli1.43
N22Klebsiella pneumoniae2.60
N23Pseudomonas aeruginosa2.65

These results suggest that compounds with similar structures may possess significant antimicrobial activity, warranting further exploration into their mechanisms and potential clinical applications .

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been extensively studied, with many showing promising results against various cancer cell lines. The compound has been evaluated for its cytotoxic effects on human colorectal carcinoma cell lines.

Case Study: Anticancer Screening

In a comparative study involving several benzimidazole derivatives, the following IC50 values were reported:

CompoundCell LineIC50 (µM)
N9HCT116 (Colorectal)5.85
N18HCT116 (Colorectal)4.53
5-FUHCT116 (Standard Drug)9.99

The results indicated that certain derivatives exhibited lower IC50 values than the standard chemotherapy drug 5-Fluorouracil (5-FU), suggesting enhanced potency against cancer cells .

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide, highlighting substituent variations and their biological implications:

Compound Name Substituent Modifications Key Properties/Activities Reference
N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (PZ1) Piperazine-ethyl linker; 2-hydroxyphenyl at C2 Acetylcholinesterase inhibition (IC₅₀ = 0.89 µM); potential for Alzheimer’s therapy
N-((1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (6e) Trifluoromethylbenzyl-piperidine linker Dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition
2-(2-Hydroxyphenyl)-N-(2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide Pyridinylmethyl-piperazine linker; 2-hydroxyphenyl at C2 Improved blood-brain barrier penetration; AChE inhibition (IC₅₀ = 1.2 µM)
This compound Pyridin-2-yloxy-benzyl group Predicted enhanced kinase or protease binding due to pyridinyloxy’s π-π stacking potential

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Benzoimidazole carboxamides generally exhibit high melting points (>200°C), indicative of crystalline stability .
  • Solubility : Pyridinyloxy and piperazine groups improve aqueous solubility compared to purely aromatic analogs (e.g., logP reduction from ~3.5 to ~2.8) .

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide is a compound that has attracted considerable attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a pyridine ring , benzyl group , and benzoimidazole moiety . This structural diversity contributes to its varied biological activities. The synthesis typically involves multiple steps, starting from readily available precursors, allowing for modifications that enhance its pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind effectively to active sites or allosteric sites on target proteins, leading to modulation of biochemical pathways. This interaction can result in either inhibition or activation, depending on the target .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, it has been shown to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. The mechanism involves upregulation of pro-apoptotic factors such as caspase-3 and Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2 . Molecular docking studies further support its role as a multi-targeted kinase inhibitor, suggesting that it may have significant implications for cancer treatment .

Anti-inflammatory and Antimicrobial Properties

Beyond its anticancer effects, this compound exhibits anti-inflammatory and antimicrobial activities. Research indicates that compounds with similar benzimidazole structures demonstrate various biological effects, including inhibition of inflammatory pathways and activity against a range of pathogens . The structure-activity relationship (SAR) studies have shown that modifications in the benzimidazole ring can enhance these properties.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityUnique Features
N-(pyridin-2-yl)amidesSimilar anticancer propertiesShares pyridine moiety but lacks benzoimidazole core
Imidazo[1,2-a]pyridinesKnown for their medicinal propertiesSimilar core structure but different substituents

This compound is unique due to the combination of its structural elements, which confer distinct chemical and biological properties compared to other benzimidazole derivatives .

Case Studies and Research Findings

A comprehensive review of benzimidazole derivatives has documented their diverse biological activities. For example, a study noted that certain derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . Another investigation into related compounds demonstrated promising results in terms of cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .

Q & A

What are the key synthetic strategies for synthesizing N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions:

Condensation : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions. For example, ethyl 3-amino-4-(methylamino)benzoate intermediates are cyclized with substituted acetic acids .

Functionalization : Introduction of the pyridinyloxybenzyl group via nucleophilic substitution or coupling reactions. For instance, coupling 3-(pyridin-2-yloxy)benzylamine to the benzoimidazole carboxamide core using carbodiimide-based reagents (e.g., EDC/HOBt) .

Purification : Column chromatography or recrystallization to isolate the target compound, verified via melting point, ESI-MS, and NMR .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Level: Basic
Answer:
Key methods include:

  • ESI-MS (Electrospray Ionization Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]+ at 498.1758 vs. calculated 498.1663 for a related derivative) .
  • NMR Spectroscopy :
    • 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.96–8.27 ppm, NH signals at δ 9.58 ppm) .
    • 13C NMR : Identifies carbonyl carbons (~165–170 ppm) and aromatic carbons .
  • Elemental Analysis : Validates purity by matching calculated vs. experimental C/H/N/O percentages .

How can molecular docking guide structure-activity relationship (SAR) studies for this compound?

Level: Advanced
Answer:
Molecular docking predicts binding modes to target proteins (e.g., VEGFR-2 or FGFR-1):

Target Preparation : Retrieve protein structures (PDB IDs like 3H6 for benzimidazole analogs) and prepare active sites .

Ligand Optimization : Generate 3D conformers of the compound and dock using software (e.g., AutoDock Vina). Analyze interactions (e.g., hydrogen bonds with pyridinyl oxygen, π-π stacking with benzimidazole) .

Validation : Compare docking scores (e.g., pIC50 correlations) with experimental inhibitory data. For example, derivatives with fluorophenyl substituents showed enhanced FGFR-1 affinity due to hydrophobic interactions .

How can researchers resolve discrepancies in biological activity data across studies?

Level: Advanced
Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., BPS Biosciences’ kinase assay kits for VEGFR-2/FGFR-1 inhibition) and control for enzyme lot variations .
  • Compound Purity : Use HPLC (>95% purity) and LC-MS to exclude impurities (e.g., methyl ester byproducts in Dabigatran analogs) .
  • Cellular vs. Enzymatic Assays : Validate cell permeability via logP calculations (e.g., cLogP ~2.5 for optimal membrane penetration) .

What in vitro models are used to evaluate the pharmacokinetic (PK) properties of this compound?

Level: Advanced
Answer:
Key models include:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (e.g., T1/2 = 2.5 h for a related benzimidazole derivative) .
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (e.g., >90% binding limits free drug availability) .
  • Caco-2 Permeability : Predict intestinal absorption; compounds with polar surface area <120 Ų typically show good permeability .

How do substituents on the benzimidazole core influence dual inhibitory activity (e.g., VEGFR-2 and FGFR-1)?

Level: Advanced
Answer:
Structural optimization strategies:

Pyridinyloxy Group : Enhances solubility and hydrogen bonding (e.g., pyridin-2-yloxy boosts VEGFR-2 inhibition by 30%) .

Fluorine Substitution : Introduces electron-withdrawing effects, improving binding to hydrophobic kinase pockets (e.g., 4-fluorophenyl increases FGFR-1 pIC50 from 6.8 to 7.3) .

Methylation : Reduces metabolic degradation (e.g., N-methylation on benzimidazole improves microsomal stability by 2-fold) .

What computational methods support the design of derivatives with improved target selectivity?

Level: Advanced
Answer:

  • QSAR Models : Use machine learning (e.g., Random Forests) to correlate molecular descriptors (e.g., topological polar surface area, H-bond donors) with activity .
  • Free Energy Perturbation (FEP) : Predicts binding affinity changes upon substituent modifications (e.g., replacing methoxy with ethoxy improves selectivity by 1.5 kcal/mol) .
  • ADME Prediction Tools : SwissADME or ADMETlab estimate bioavailability, reducing late-stage attrition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.